A Senior Application Scientist's Guide to the Physical Properties of tert-Butyl (2-amino-4-fluorophenyl)carbamate
A Senior Application Scientist's Guide to the Physical Properties of tert-Butyl (2-amino-4-fluorophenyl)carbamate
Executive Summary
This technical guide provides a detailed examination of the core physical properties of tert-butyl (2-amino-4-fluorophenyl)carbamate, a key building block in modern medicinal chemistry and drug development. As a Senior Application Scientist, this document moves beyond a simple recitation of data points. It is structured to deliver field-proven insights into why these properties are critical for experimental design, process optimization, and ensuring the integrity of research outcomes. We will explore the compound's chemical identity, delve into its expected physical and spectroscopic characteristics, and provide validated, step-by-step protocols for their determination. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this important synthetic intermediate.
Introduction: The Significance of a Versatile Building Block
tert-Butyl (2-amino-4-fluorophenyl)carbamate belongs to the class of N-Boc protected anilines, which are foundational intermediates in organic synthesis. The carbamate functional group, particularly the tert-butoxycarbonyl (Boc) group, serves as a robust and versatile protecting group for the amine functionality.[1] This protection is crucial as it allows for selective chemical transformations at other positions of the molecule without unintended side reactions involving the highly nucleophilic amino group.[2]
The presence of a fluorine atom on the phenyl ring further enhances the compound's utility. Fluorine substitution is a common strategy in drug design to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The specific regioisomer, with the amino group at position 2 and the fluorine at position 4, offers a unique electronic and steric profile for further synthetic elaboration.
A thorough understanding of the physical properties of this compound is not merely academic; it is a prerequisite for successful and reproducible research. Properties such as melting point, solubility, and spectroscopic signatures are the primary indicators of sample purity, identity, and stability. They directly influence the choice of reaction solvents, purification methods, and storage conditions, thereby forming the bedrock of reliable process development and scale-up.
Chemical Identity and Structure
Correctly identifying a chemical reagent is the first step in any successful experimental workflow. Isomeric confusion is a common source of error, and it is critical to distinguish the target compound from its related structures, such as the 4-amino-2-fluoro or 2-amino-5-fluoro isomers.[3]
| Identifier | Value | Source |
| IUPAC Name | tert-butyl N-(2-amino-4-fluorophenyl)carbamate | N/A |
| CAS Number | Not uniquely assigned; use with caution¹ | N/A |
| Molecular Formula | C₁₁H₁₅FN₂O₂ | [3] |
| Molecular Weight | 226.25 g/mol | [3] |
| Exact Mass | 226.1118 Da | [3] |
¹Note: A unique CAS number for this specific isomer is not consistently reported in major databases. Researchers should rely on structural characterization data (e.g., NMR) to confirm identity.
Caption: Chemical structure of tert-butyl (2-amino-4-fluorophenyl)carbamate.
Core Physical Properties
The physical properties dictate how a compound behaves in a laboratory setting. While specific experimental data for this isomer is scarce, a reliable profile can be constructed based on its functional groups and data from close structural analogs.
| Property | Expected Value / Observation | Rationale & Significance |
| Physical State | White to off-white or tan crystalline solid | The planar phenyl ring and hydrogen bonding capabilities of the amine and carbamate groups favor an ordered, solid-state lattice. Visual inspection is the first check for gross impurity. |
| Melting Point | 100 - 130 °C (estimated) | The melting point is a critical indicator of purity. A sharp melting range (1-2 °C) suggests high purity. The non-fluorinated analog, tert-butyl (2-aminophenyl)carbamate, melts at 109-111 °C.[4] The introduction of fluorine may slightly alter crystal packing and melting point. |
| Solubility | Soluble in DCM, EtOAc, Acetone, DMSO; Sparingly soluble in hexanes; Insoluble in water. | The bulky, nonpolar Boc group and the phenyl ring confer solubility in common organic solvents.[1] The polar amine and carbamate groups are insufficient to overcome the hydrophobicity of the rest of the molecule, leading to poor aqueous solubility. This profile is essential for selecting reaction and purification solvents. |
| Boiling Point | >300 °C (decomposes) | The Boc group is thermally labile and tends to decompose at high temperatures. Therefore, purification by distillation is not a viable method. |
Spectroscopic Data and Structural Elucidation
Spectroscopic analysis is the definitive method for confirming the structure and purity of a chemical compound. The data presented here are predictive, based on the known effects of the constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution.
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¹H NMR (400 MHz, CDCl₃):
-
~7.0-7.2 ppm (dd, 1H): Aromatic proton ortho to the NHBoc group.
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~6.4-6.6 ppm (m, 2H): Remaining two aromatic protons, showing complex splitting due to coupling with each other and the fluorine atom.
-
~6.5 ppm (br s, 1H): NH proton of the carbamate.
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~3.8 ppm (br s, 2H): NH₂ protons of the primary amine.
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1.52 ppm (s, 9H): The nine equivalent protons of the tert-butyl group, a characteristic singlet.[4]
-
-
¹³C NMR (100 MHz, CDCl₃):
-
~160 ppm (d, J ≈ 240 Hz): Carbon directly attached to fluorine (C4), showing a large one-bond C-F coupling constant.
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~153 ppm: Carbonyl carbon of the carbamate group.
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~140-145 ppm: Aromatic carbon bearing the amino group (C2).
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~110-130 ppm: Remaining aromatic carbons, with smaller C-F coupling constants observable.
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~81 ppm: Quaternary carbon of the tert-butyl group.[4]
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~28 ppm: Methyl carbons of the tert-butyl group.[4]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
~3450 and 3350 cm⁻¹: Two distinct sharp bands corresponding to the asymmetric and symmetric N-H stretching of the primary amine (-NH₂).
-
~3300 cm⁻¹: A single, broader band for the N-H stretch of the secondary amine in the carbamate group.
-
~1690-1710 cm⁻¹: A strong, sharp absorption from the C=O (carbonyl) stretch of the carbamate.
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~1590 and 1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.
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~1250 cm⁻¹: C-F stretching vibration.
-
~1160 cm⁻¹: C-O stretching of the ester portion of the carbamate.
Mass Spectrometry (MS)
MS provides the exact mass of the molecule, confirming its elemental composition.
-
High-Resolution MS (ESI+): Calculated for [M+H]⁺ (C₁₁H₁₆FN₂O₂⁺): 227.1190 . Finding a peak at this m/z value confirms the molecular formula. The base peak is often due to the loss of the tert-butyl group ([M-56]⁺) or isobutylene, a characteristic fragmentation pattern for Boc-protected compounds.
Experimental Protocols for Property Determination
The trustworthiness of physical data hinges on the integrity of the experimental method. The following are self-validating protocols for key characterization steps.
Workflow for Initial Compound Characterization
Caption: A standard workflow for the characterization of a new chemical sample.
Protocol: Melting Point Determination
-
Causality: This protocol verifies purity. Impurities disrupt the crystal lattice, typically causing the melting point to depress and broaden.
-
Sample Preparation: Place a small amount (1-2 mg) of the dry, crystalline solid into a capillary tube, ensuring it is well-packed to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus or a Thiele tube filled with mineral oil.
-
Measurement: Heat the apparatus rapidly to about 20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.
Protocol: Qualitative Solubility Assessment
-
Causality: This protocol determines appropriate solvents for reactions and chromatography. "Like dissolves like" is the guiding principle; the overall polarity of the compound is being tested.
-
Preparation: Add ~5 mg of the compound to each of three separate, labeled vials.
-
Solvent Addition: To the vials, add 0.5 mL of (a) Dichloromethane (DCM), (b) Deionized Water, and (c) Dimethyl Sulfoxide (DMSO), respectively.
-
Observation: Agitate each vial for 30 seconds. Observe and record whether the solid dissolves completely, partially, or not at all.
-
Interpretation: Complete dissolution in DCM and DMSO with no dissolution in water would confirm the expected solubility profile.
Stability, Storage, and Safety
Proper handling and storage are paramount for maintaining the integrity of the compound and ensuring laboratory safety.
-
Stability: The compound is generally stable under normal laboratory conditions. However, it is sensitive to strong acids, which will cleave the Boc protecting group.[2] It should also be protected from strong oxidizing agents.
-
Storage: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation of the aniline moiety.
-
Safety and Handling: Based on data for structural isomers, the compound should be handled with care.[3]
-
GHS Hazard Statements (Anticipated): H302: Harmful if swallowed.[3] May cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields when handling the compound.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.
-
Conclusion
tert-Butyl (2-amino-4-fluorophenyl)carbamate is a valuable synthetic intermediate whose utility is directly linked to its physical properties. While specific experimental data for this isomer requires careful in-lab verification, its characteristics can be reliably predicted from its structure and comparison with well-documented analogs. A solid, crystalline nature with a melting point in the range of 100-130 °C, coupled with good solubility in common organic solvents, makes it amenable to a wide variety of synthetic applications. The protocols and data provided in this guide offer researchers and drug development professionals the necessary framework to handle, characterize, and utilize this compound with confidence and scientific rigor.
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van der Heijden, K., et al. (2023). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Pittelkow, M. (2006). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Pittelkow Group Homepage. Available at: [Link]
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